molecular formula C15H11F2N3 B1446820 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 664966-78-3

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1446820
CAS No.: 664966-78-3
M. Wt: 271.26 g/mol
InChI Key: CQZOLLQOSDUENN-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry research due to its core pyrazole structure. Pyrazoles are five-membered heterocyclic rings known for their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The presence of fluorophenyl substituents on the pyrazole ring is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable building block for researchers developing novel therapeutic agents. The pyrazole nucleus is a privileged scaffold in drug discovery, featured in several clinically used drugs such as the anti-inflammatory celecoxib . While the specific mechanism of action for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine requires further investigation, related pyrazole derivatives are known to function by inhibiting key enzymes like cyclooxygenase-2 (COX-2) or by modulating cytokine signaling pathways . Its primary research applications are in the synthesis of more complex bioactive molecules and in preclinical studies aimed at exploring new treatments for conditions ranging from infectious diseases to cancer. Please Note: This product is supplied for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2,4-bis(4-fluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZOLLQOSDUENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We delve into its core physicochemical properties, present a detailed and mechanistically justified synthetic protocol, and outline the analytical methods required for its structural validation. Drawing from established literature on structurally analogous compounds, this guide illuminates the promising therapeutic potential of this pyrazole derivative, particularly as a putative inhibitor of key signaling kinases such as p38 MAP kinase. This document is intended to serve as a foundational resource for researchers aiming to explore the synthesis, characterization, and application of this molecule in drug discovery and development programs.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and antiviral properties.[1][2][3] Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib, feature the pyrazole core, underscoring its clinical significance.

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine combines the privileged pyrazole scaffold with two fluorophenyl substituents, making it a molecule of considerable interest for therapeutic development. This guide aims to consolidate the known information and provide expert-driven insights into the chemistry and potential pharmacology of this specific compound.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development. 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a solid at room temperature, with key identifiers and properties summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₁F₂N₃
Molecular Weight 271.26 g/mol
Physical Form Solid
InChI Key CQZOLLQOSDUENN-UHFFFAOYSA-N
SMILES String NC1=C(C2=CC=C(F)C=C2)C=NN1C3=CC=C(F)C=C3
Hazard Classification Acute Toxicity 4 (Oral)
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning

Synthesis and Mechanistic Rationale

The synthesis of substituted 5-aminopyrazoles is well-established in chemical literature. A robust and highly effective method involves the condensation and cyclization of a β-ketonitrile with a substituted hydrazine. This approach provides a direct route to the desired pyrazole core with predictable regiochemistry.

Experimental Protocol: Synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

This protocol describes a plausible and efficient synthesis based on the condensation of 4-fluorophenylhydrazine with 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)acrylonitrile.

Step 1: Reagent Preparation and Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorobenzoyl)-3-(4-fluorophenyl)acrylonitrile (1.0 eq).

  • Add absolute ethanol (approx. 20 mL per gram of acrylonitrile) as the solvent.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add 4-fluorophenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1 eq), to the mixture.

    • Causality Explanation: The base is crucial for neutralizing the hydrochloride salt of the hydrazine, liberating the free hydrazine needed for the nucleophilic attack. A catalytic amount is sufficient as it is regenerated during the reaction cycle. Ethanol is an excellent solvent choice due to its polarity, which aids in dissolving the starting materials, and its relatively high boiling point, which is suitable for reflux conditions.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

    • Expertise & Experience: The initial nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile, followed by intramolecular cyclization and dehydration, is significantly accelerated at elevated temperatures. Refluxing ensures a consistent reaction rate to drive the reaction to completion in a reasonable timeframe.

Step 3: Product Isolation and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product will often precipitate out of the concentrated solution. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water followed by a small amount of cold ethanol to remove residual impurities.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

G cluster_0 Reactants cluster_1 Reaction Conditions A 2-(4-fluorobenzoyl)-3-(4- fluorophenyl)acrylonitrile C Ethanol (Solvent) Triethylamine (Catalyst) Reflux (78°C) A->C Step 1 B 4-Fluorophenylhydrazine Hydrochloride B->C Step 1 D 1,4-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine C->D Steps 2 & 3 (Cyclization & Isolation) G stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapkkk MAPKKK (e.g., TAK1) stimuli->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream Downstream Transcription Factors (e.g., ATF2, CREB) p38->downstream activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream->cytokines induces expression inhibitor 1,4-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine inhibitor->p38 inhibits

Caption: Hypothesized inhibition of the p38 MAP kinase signaling pathway.

Secondary Potential: FGFR Inhibition

Recent research has also identified 5-amino-1H-pyrazole derivatives as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). [5][6]Aberrant FGFR signaling is a known driver in various cancers. The covalent inhibition mechanism often targets a cysteine residue in the receptor's kinase domain, a strategy that can overcome certain forms of drug resistance. [5][6]This suggests that 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine could also be explored as a potential anti-cancer agent.

Future Directions and Conclusion

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a compound with a high potential for therapeutic application, grounded in the proven success of its core scaffold. This guide has provided a framework for its synthesis, characterization, and hypothesized biological activity.

Future research should focus on:

  • In Vitro Kinase Assays: Directly testing the compound's inhibitory activity against a panel of kinases, with a primary focus on p38 MAP kinase and FGFRs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the phenyl rings to optimize potency and selectivity.

  • Cell-Based Assays: Evaluating the compound's ability to suppress cytokine production in immune cells or inhibit proliferation in cancer cell lines with known FGFR aberrations.

  • Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its drug-like potential.

References

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. [Link]

  • Fun, H-K., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]

  • Fadila, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

Sources

An In-depth Technical Guide to the Potential Role of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in Cytokine Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Anti-Inflammatory Therapeutics

In the landscape of drug discovery, the pyrazole scaffold has emerged as a cornerstone for developing a diverse array of therapeutic agents, demonstrating activities that span from anticancer to antimicrobial.[1][2] Its unique chemical architecture, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile framework for creating compounds with significant pharmacological potential.[1][3] This guide delves into the prospective role of a specific pyrazole derivative, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, as an inhibitor of cytokine production, a critical process in the pathogenesis of numerous inflammatory diseases.

While direct experimental evidence for the cytokine-inhibiting properties of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not yet prevalent in publicly accessible literature, its structural motifs, shared with other known anti-inflammatory pyrazoles, provide a strong rationale for its investigation. This document will, therefore, serve as a technical roadmap for researchers and drug development professionals. We will explore the hypothesized mechanisms of action, grounded in the established pharmacology of related compounds, and provide detailed, field-proven methodologies to systematically evaluate its potential as a novel cytokine inhibitor. Our approach is built on a foundation of scientific integrity, aiming to empower researchers to validate and potentially expand upon the concepts presented herein.

The Pyrazole Moiety: A Privileged Scaffold in Inflammation Research

The pyrazole nucleus is a recurring feature in many clinically significant nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, a well-known COX-2 inhibitor.[4] The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[4][5] Studies have demonstrated that certain pyrazole analogs can inhibit the activation of nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

Furthermore, the p38 mitogen-activated protein kinase (MAPK) pathway, a critical regulator of pro-inflammatory cytokine production, has been identified as a target for pyrazole-based inhibitors.[6][7][8] The p38 MAPK signaling cascade is activated by inflammatory stimuli and plays a crucial role in the transcriptional and post-transcriptional regulation of TNF-α and IL-1β synthesis.[6][7][9] Given that 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine possesses the core pyrazole structure, it is plausible to hypothesize that its mechanism of action could involve the modulation of these critical inflammatory pathways.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Cascades

Based on the established biological activities of analogous compounds, we can propose a putative mechanism by which 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine may exert its cytokine-inhibiting effects. The most probable targets are the central signaling nodes that regulate the inflammatory response at the cellular level: the p38 MAPK and NF-κB pathways.

Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that is activated by extracellular stimuli, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines.[6][7] Inhibition of this pathway is a validated strategy for reducing inflammation.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Phosphorylation mRNA_Stability mRNA Stabilization MK2->mRNA_Stability Cytokine_Gene Cytokine Gene Expression (TNF-α, IL-1β) TranscriptionFactors->Cytokine_Gene mRNA_Stability->Cytokine_Gene Inhibitor 1,4-Bis(4-fluorophenyl) -1H-pyrazol-5-amine (Hypothesized) Inhibitor->p38 Inhibition

Caption: Hypothesized inhibition of the p38 MAPK pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines.[5]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Cytokine_Gene Cytokine Gene Transcription NFkB_nuc->Cytokine_Gene Inhibitor 1,4-Bis(4-fluorophenyl) -1H-pyrazol-5-amine (Hypothesized) Inhibitor->IKK_Complex Inhibition

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Experimental Validation: A Step-by-Step Guide

To empirically determine the cytokine-inhibiting potential of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a series of well-established in vitro assays should be performed. The following protocols provide a robust framework for this evaluation.

Workflow for Assessing Cytokine Inhibition

Experimental_Workflow Start Start: Compound Preparation Cell_Culture Cell Culture (e.g., RAW264.7) Start->Cell_Culture Treatment Compound Treatment & LPS Stimulation Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysate Prepare Cell Lysate Treatment->Cell_Lysate ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Western_Blot Pathway Analysis (Western Blot) Cell_Lysate->Western_Blot Data_Analysis Data Analysis & IC50 Determination ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Overview of the experimental workflow.

Protocol 1: In Vitro Cell-Based Assay for Cytokine Inhibition

This assay utilizes murine macrophages (RAW264.7 cell line) or human peripheral blood mononuclear cells (PBMCs) stimulated with LPS to induce a pro-inflammatory response.[5][10]

Materials:

  • RAW264.7 cells or isolated PBMCs

  • DMEM or RPMI-1640 medium with 10% FBS

  • 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight. For PBMCs, seed at 1 x 10^6 cells/ml.[10]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

  • Pre-treatment: Remove the old medium and add the medium containing the various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C.

  • Cell Viability: Assess the viability of the remaining cells using an MTT or similar assay to rule out cytotoxicity as the cause of reduced cytokine levels.

Protocol 2: Quantification of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine concentrations in the collected supernatants.[11]

Materials:

  • ELISA kits for TNF-α, IL-1β, and IL-6[12][13]

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 3: Mechanistic Investigation via Western Blotting

To investigate whether the compound affects the p38 MAPK or NF-κB pathways, the phosphorylation status of key proteins can be assessed by Western blotting.

Materials:

  • Cell lysates from the cell-based assay

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.

Data Presentation and Interpretation

The quantitative data obtained from the ELISA experiments should be used to calculate the half-maximal inhibitory concentration (IC50) for each cytokine. This represents the concentration of the compound required to inhibit 50% of the cytokine production.

Table 1: Hypothetical Cytokine Inhibition Data for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

CytokineIC50 (µM)Max Inhibition (%)
TNF-α1.5 ± 0.295 ± 3
IL-1β2.1 ± 0.492 ± 5
IL-63.5 ± 0.688 ± 4

Data are presented as mean ± standard deviation from three independent experiments.

A low micromolar or nanomolar IC50 value, coupled with high maximal inhibition and no significant cytotoxicity, would indicate that 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a potent and specific inhibitor of cytokine production. The Western blot results would then provide crucial mechanistic insights. A reduction in the phosphorylation of p38 or IκBα in compound-treated cells would support the hypothesis that the compound acts on these specific signaling pathways.

Conclusion and Future Perspectives

This guide has outlined a comprehensive strategy for evaluating the potential of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine as a novel cytokine inhibitor. By leveraging the known anti-inflammatory properties of the pyrazole scaffold, we have proposed a plausible mechanism of action centered on the inhibition of the p38 MAPK and NF-κB signaling pathways. The detailed experimental protocols provide a clear and robust framework for testing this hypothesis and quantifying the compound's efficacy.

Should 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine prove to be a potent and selective inhibitor of pro-inflammatory cytokine production in vitro, the next logical steps would involve its evaluation in preclinical animal models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. Further studies would also be necessary to determine its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. The exploration of this and similar pyrazole derivatives holds significant promise for the discovery of new and effective treatments for a wide range of debilitating inflammatory conditions.

References

  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. (n.d.). Google Scholar.
  • Activation of p38 mitogen-activated protein kinase is critical step for acquisition of effector function in cytokine-activated T cells, but acts as a negative regulator in T cells activated through the T-cell receptor - PMC. (n.d.). NIH.
  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC. (n.d.). NIH.
  • Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC. (n.d.). NIH.
  • An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs. (2004). PubMed.
  • The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC. (n.d.). NIH.
  • Cytokine Detection Assay Kits. (n.d.). BPS Bioscience.
  • Cytokine Assay Reagents and Kits. (n.d.). Revvity.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023). NIH.
  • Cytokine Response Assays. (n.d.). Charles River Laboratories.
  • Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research. (n.d.). Creative Proteomics.
  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for p. (2020). Semantic Scholar.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025). NIH.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Current status of pyrazole and its biological activities - PMC. (n.d.). NIH.

Sources

Methodological & Application

Application Note: An Efficient Two-Step Synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, efficient, and reliable two-step protocol for the synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a key scaffold in medicinal chemistry, notably in the development of p38 MAP kinase inhibitors.[1] The synthesis strategy is based on the classic and robust Knorr pyrazole synthesis, beginning with the Claisen condensation to form the β-ketonitrile intermediate, 4-fluorobenzoylacetonitrile, followed by a cyclocondensation reaction with 4-fluorophenylhydrazine. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols to ensure reproducibility and safety.

Introduction and Scientific Rationale

The 5-aminopyrazole core is a privileged scaffold in modern drug discovery, forming the basis of numerous therapeutic agents with applications as anti-inflammatory, anti-cancer, and anti-pyretic drugs.[2][3] The target compound, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, incorporates two fluorophenyl moieties, a common feature used to enhance metabolic stability and binding affinity. Its synthesis is of significant interest for creating libraries of potential kinase inhibitors and other bioactive molecules.

The chosen synthetic route is a convergent two-step process, prized for its efficiency and use of readily available starting materials.

  • Step 1: Synthesis of 4-Fluorobenzoylacetonitrile (Intermediate I-1). This step involves a base-mediated Claisen condensation between a 4-fluorobenzoate ester and acetonitrile.[4][5] The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester, ultimately yielding the β-ketonitrile intermediate.

  • Step 2: Cyclocondensation to form 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (Target T-1). This is a classic example of the Knorr pyrazole synthesis, one of the most versatile methods for creating the pyrazole ring system.[6][7] The reaction proceeds via nucleophilic attack of the hydrazine on the ketone of the β-ketonitrile to form a hydrazone intermediate, which then undergoes a spontaneous intramolecular cyclization by attack of the second nitrogen atom onto the nitrile carbon.[3]

This protocol has been optimized for yield, purity, and operational simplicity, making it suitable for both small-scale research and larger-scale production.

Overall Synthesis Workflow

The two-step synthesis is visualized below, outlining the progression from commercially available starting materials to the final purified target compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Cyclization cluster_end Final Product & Analysis SM1 Methyl 4-fluorobenzoate Step1_Reaction Claisen Condensation (NaHMDS, Toluene, -5 to 5 °C) SM1->Step1_Reaction SM2 Acetonitrile SM2->Step1_Reaction SM3 4-Fluorophenylhydrazine HCl Step2_Reaction Cyclocondensation (Ethanol, Reflux) SM3->Step2_Reaction Step1_Workup Acidic Quench & Workup Step1_Reaction->Step1_Workup Step1_Purify Recrystallization (Toluene/Heptane) Step1_Workup->Step1_Purify Step1_Purify->Step2_Reaction Step2_Workup Cooling & Precipitation Step2_Reaction->Step2_Workup Step2_Purify Filtration & Washing Step2_Workup->Step2_Purify FinalProduct 1,4-Bis(4-fluorophenyl)- 1H-pyrazol-5-amine (T-1) Step2_Purify->FinalProduct Analysis Characterization (NMR, MS, HPLC) FinalProduct->Analysis

Caption: Overall workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Fluorobenzoylacetonitrile (I-1)

This protocol details the formation of the key β-ketonitrile intermediate required for the subsequent cyclization step.

Reaction Scheme: (Image of the reaction of methyl 4-fluorobenzoate with acetonitrile to form 4-fluorobenzoylacetonitrile)

Materials and Equipment

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mol)Notes
Methyl 4-fluorobenzoate154.1429.44 g0.191Starting ester
Acetonitrile41.0559 mL1.12Reagent and solvent
Toluene92.14~250 mL-Anhydrous solvent
NaHMDS (40% in THF)183.38192 mL0.382Strong, non-nucleophilic base
Hydrochloric Acid (1 M)36.46As needed-For quenching
n-Heptane100.21~90 mL-Anti-solvent for crystallization
Equipment
1 L three-neck round-bottom flask
Mechanical stirrer, dropping funnel, thermometer
Ice/salt bath
Rotary evaporator, Buchner funnel

Protocol:

  • Reaction Setup: Assemble a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere. Add methyl 4-fluorobenzoate (29.44 g), toluene (177 L), and acetonitrile (59 mL) to the flask.

  • Cooling: Cool the reaction mixture to a temperature between -5 °C and 0 °C using an ice/salt bath. Efficient stirring is crucial to maintain a homogeneous temperature.

  • Base Addition: Slowly add the solution of sodium bis(trimethylsilyl)amide (NaHMDS, 192 mL) dropwise via the dropping funnel over 1-2 hours. Causality: A slow addition rate is critical to control the exothermic reaction and prevent side reactions. The internal temperature must be maintained between -5 °C and +5 °C.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) by taking a small, quenched aliquot.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid while maintaining the temperature below 25 °C. Continue adding acid until the pH of the aqueous layer is below 5. Causality: The acidic quench protonates the enolate product and neutralizes the remaining base.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and discard the lower aqueous layer. Wash the organic layer with brine (1 x 100 mL).

  • Purification by Recrystallization: Remove a small amount of solvent by vacuum distillation. Add fresh toluene (59 L) and heat the mixture to 85-90 °C to obtain a clear solution. Cool the solution to 50-55 °C and add n-heptane (29 L) to induce precipitation. Allow the mixture to cool slowly to room temperature (20-25 °C).

  • Final Product Collection: Isolate the solid product by filtration through a Buchner funnel, wash with cold n-heptane (59 mL), and dry under vacuum at 40-45 °C.[4]

Expected Results:

  • Yield: ~26 g (83%)

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 84-88 °C[8]

  • Purity (GC/HPLC): >98%

Part 2: Synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (T-1)

This protocol describes the cyclocondensation reaction to form the final target compound.

Reaction Scheme and Mechanism:

Pyrazole_Mechanism Start 4-Fluorobenzoylacetonitrile + 4-Fluorophenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone 1. Nucleophilic attack on C=O Cyclized Cyclized Intermediate (non-aromatic) Hydrazone->Cyclized 2. Intramolecular attack on C≡N note1 Step 1: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic ketone carbonyl. Hydrazone->note1 Product 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Cyclized->Product 3. Tautomerization (Aromatization) note2 Step 2: The second nitrogen atom attacks the nitrile group, forming the 5-membered ring. Cyclized->note2 note3 Step 3: A proton shift leads to the stable, aromatic pyrazole ring. Product->note3

Caption: Mechanism for the formation of the 5-aminopyrazole ring system.

Materials and Equipment

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mol)Notes
4-Fluorobenzoylacetonitrile (I-1)163.1510.0 g0.0613Intermediate from Part 1
4-Fluorophenylhydrazine HCl162.5910.0 g0.0615Hydrazine source
Ethanol (200 proof)46.07150 mL-Reaction solvent
Triethylamine (TEA)101.199.5 mL0.068Base to free hydrazine
Equipment
250 mL round-bottom flask
Reflux condenser, magnetic stirrer, heating mantle
Buchner funnel, filter paper

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-fluorobenzoylacetonitrile (10.0 g), 4-fluorophenylhydrazine hydrochloride (10.0 g), and ethanol (150 mL).

  • Base Addition: Add triethylamine (9.5 mL) to the suspension. Causality: The hydrochloride salt of the hydrazine is often more stable and easier to handle. A base like triethylamine is required to neutralize the HCl and liberate the free hydrazine for the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux with magnetic stirring for 4-6 hours.

  • Reaction Monitoring: The reaction can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.

  • Product Isolation: After completion, remove the flask from the heat and allow it to cool slowly to room temperature. The product will precipitate out of the solution as it cools. For maximum recovery, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and triethylamine hydrochloride salt.

  • Drying: Dry the purified solid in a vacuum oven at 50 °C overnight.

Expected Results:

  • Yield: ~13.5 g (81%)

  • Appearance: White to off-white solid[9]

  • Molecular Formula: C₁₅H₁₁F₂N₃[9]

  • Molecular Weight: 271.26 g/mol [9]

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalHazardsRecommended PPE and Handling
NaHMDS Corrosive, Flammable, Water-reactiveHandle under inert gas. Wear flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
Toluene/Heptane Flammable, Irritant, Health HazardUse in a fume hood away from ignition sources. Wear safety goggles and nitrile gloves.
4-Fluorophenylhydrazine HCl Harmful if swallowed/inhaled/in contact with skin, Skin/Eye Irritant, Suspected Carcinogen[10][11]CRITICAL: Avoid all direct contact. Wear safety goggles, a lab coat, and double-glove. Handle as a toxic substance.[12][13]
Triethylamine Flammable, Corrosive, ToxicHandle in a fume hood. Avoid inhalation of vapors. Wear safety goggles and appropriate gloves.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][12]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction due to inactive base or insufficient reaction time.Ensure NaHMDS is fresh. Check for moisture in reagents/glassware. Extend reaction time and monitor by TLC.
Product loss during workup.Ensure pH is correctly adjusted. Avoid overly vigorous extraction.
Low yield in Step 2 Incomplete reaction.Ensure sufficient reflux time. Confirm that the correct stoichiometric amount of triethylamine was added.
Product is soluble in the mother liquor.After cooling to room temperature, cool the flask in an ice bath for a longer duration (1-2 hours) to maximize precipitation.
Product is impure Incomplete reaction or insufficient washing.Check TLC for starting materials. If present, consider recrystallization from a suitable solvent system (e.g., ethanol/water).
Side reactions (e.g., dimer formation).Ensure temperature control during base addition in Step 1. Use purified intermediate for Step 2.

References

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google P
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Aly, A. A., Bräse, S., & El-Shaieb, K. M. (2012). Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles : NMR investigation and X-ray. Helda - University of Helsinki. [Link]

  • How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. (2023). [Link]

  • CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google P
  • El-naggar, A. M., Hussein, A. M., & El-Moneim, N. S. A. (2015). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 7(4), 850-854. [Link]

  • Hoyt, H. M., & Mindiola, D. J. (2021). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]

  • Kumar, S., & Kumar, V. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC. [Link]

  • Annes, R., & Páez, J. A. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • SAFETY DATA SHEET - 4-Fluorophenylhydrazine hydrochloride - Thermo Fisher Scientific. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed. [Link]

  • Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118–1159. [Link]

  • Annes, R., & Páez, J. A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Pyrazole - SlideShare. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

  • Aisyah, S., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google P
  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Löffler, J., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. NIH. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]

Sources

Solubility Guidelines for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in DMSO: A Methodical Approach for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery, directly influencing the reliability of in-vitro assays and predicting in-vivo behavior. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS). This document provides a comprehensive guide and detailed protocols for determining the solubility of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, a substituted aminopyrazole, in DMSO. We will explore the foundational principles of both kinetic and thermodynamic solubility, provide step-by-step experimental procedures, and discuss data interpretation. The methodologies presented herein are designed to be self-validating and are grounded in established best practices to ensure data integrity and reproducibility.

Introduction: The Critical Role of DMSO and Solubility Assessment

Substituted pyrazole scaffolds are of significant interest in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anti-inflammatory agents[1]. 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine belongs to this versatile class of heterocyclic compounds. Before its biological activity can be meaningfully assessed, its fundamental physicochemical properties, particularly solubility, must be characterized.

Low aqueous solubility is a primary cause of compound attrition during drug development.[2][3] To manage the vast number of compounds in modern chemical libraries, DMSO is employed as the primary solvent. Its ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable tool for preparing the concentrated stock solutions used in HTS.[4][5] However, the solubility of a compound in pure DMSO does not guarantee its solubility in the aqueous buffers used in biological assays. Therefore, understanding how to properly measure and interpret solubility from a DMSO stock is paramount. This process typically falls into two categories: kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. It reflects the potential for a compound to precipitate under assay conditions and is ideal for high-throughput screening in early discovery.[2][3][6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid-state material is in equilibrium with the solution. This "gold standard" measurement is more time-consuming but provides a more accurate value crucial for later-stage development and formulation.[6][7]

This guide will provide robust protocols for both measurements, enabling researchers to generate reliable data for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Compound Profile: 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

While specific experimental data for this exact molecule is not widely published, we can infer its structure and anticipate its general properties. The presence of two fluorophenyl rings suggests a relatively hydrophobic and rigid molecule, which may contribute to low aqueous solubility.

Caption: Molecular structure of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Experimental Workflow Overview

The process of determining solubility follows a logical progression from sample preparation to final data analysis. The choice between kinetic and thermodynamic pathways depends on the specific requirements of the research stage.

Caption: General workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination

This high-throughput method is designed to quickly assess the solubility of a compound when diluted from a DMSO stock into an aqueous buffer. The appearance of a precipitate is measured, often by nephelometry (light scattering) or by quantifying the remaining soluble compound via HPLC-UV after filtration.[2][8]

Rationale

The kinetic solubility assay mimics the conditions of many automated in-vitro biological screens where small volumes of concentrated DMSO stock solutions are dispensed into a much larger volume of aqueous medium.[9] Poor kinetic solubility can lead to compound precipitation in the assay plate, resulting in erroneously low activity measurements and poor data reproducibility.[2]

Materials & Equipment
  • 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

  • Analytical balance

  • Vortex mixer and Orbital shaker

  • Calibrated single and multichannel pipettes

  • HPLC system with a C18 column and UV detector

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine to prepare a 20 mM stock solution in DMSO.

    • Ensure complete dissolution by vortexing for several minutes. A brief sonication may be used if necessary. This stock is the starting point for the assay.

  • Plate Setup:

    • In a 96-well polypropylene plate, perform serial dilutions of the 20 mM stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

  • Dilution into Aqueous Buffer:

    • Dispense 196 µL of PBS (pH 7.4) into the wells of a 96-well filter plate.

    • Rapidly add 4 µL of each DMSO concentration from the dilution plate into the corresponding wells of the filter plate. This results in a final DMSO concentration of 2%. Causality Note: A final DMSO concentration of 1-2% is standard, as higher concentrations can affect protein activity and artificially inflate solubility.[2][10]

  • Incubation:

    • Seal the plate and incubate on an orbital shaker at room temperature (e.g., 25°C) for 2 hours. This period allows for the potential formation of precipitate.[3][8]

  • Filtration:

    • Place the filter plate on a vacuum manifold and apply vacuum to draw the solution through the filter into a clean 96-well collection plate. This step separates any precipitated compound from the soluble fraction.[6]

  • Quantification:

    • Analyze the concentration of the compound in the filtrate from the collection plate using a validated HPLC-UV method.

    • Prepare a standard curve by diluting the initial 20 mM DMSO stock in a 50:50 mixture of Acetonitrile:Water to known concentrations.

    • The highest concentration that is successfully recovered after filtration without significant loss compared to the standard is reported as the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the "shake-flask" method, measures the true equilibrium solubility of the solid compound in a solvent and is considered the gold standard.[7] It is more resource-intensive but provides highly accurate data essential for lead optimization and pre-formulation studies.[6]

Rationale

Thermodynamic solubility is a measure of a saturated solution in equilibrium with its solid phase.[11] This value is critical for understanding the maximum achievable concentration of a drug in a given medium, which directly relates to its potential for absorption in the gastrointestinal tract, as defined by the Biopharmaceutics Classification System (BCS).[12][13][14]

Materials & Equipment
  • Same as Protocol 1, with the addition of:

  • Glass vials (e.g., 2 mL) with screw caps

  • Centrifuge capable of holding the vials

  • Syringe filters (0.22 µm)

Step-by-Step Procedure
  • Sample Preparation:

    • Add an excess amount of solid 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine to several glass vials (a visible amount of solid should remain at the bottom). Causality Note: Using an excess of solid material is crucial to ensure that equilibrium is reached and the final solution is truly saturated.[6][15]

  • Solvent Addition:

    • To each vial, add a precise volume of DMSO (e.g., 1 mL).

  • Equilibration:

    • Seal the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for 24-48 hours.[7] This extended period is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.

    • For an extra layer of validation, filter the collected supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Accurately perform a large serial dilution of the filtered supernatant with DMSO.

    • Quantify the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared from the solid compound. The calculated concentration is the thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly. The choice of units (µg/mL or µM) should be consistent.

ParameterValueUnitMethodFinal DMSO (%)Temperature (°C)
Kinetic SolubilityTo be determinedµMHPLC-UV after Filtration2% (in PBS)25
Thermodynamic SolubilityTo be determinedmg/mLShake-Flask (HPLC-UV)100%25

Interpretation: A significant drop between thermodynamic solubility in pure DMSO and kinetic solubility in an aqueous buffer is common for hydrophobic compounds. This "solubility shift" highlights the risk of compound precipitation in biological assays and is a critical parameter for medicinal chemists to consider during lead optimization.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • IJPQA. (2024). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent..?. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • PMC. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ResearchGate. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]

  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Retrieved from [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • ResearchGate. (2025). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PMC. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • NIH. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • MDPI. (2020). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting solubility issues of pyrazole amines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

Pyrazole amines are privileged scaffolds in drug discovery, particularly for kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1] However, they present a paradox: the very hydrogen-bonding capabilities that make them excellent hinge-binders in ATP pockets also drive high crystal lattice energy and poor aqueous solubility.

This guide addresses the three most common failure modes: pH-dependent precipitation , "Crash-out" upon DMSO dilution , and Colloidal aggregation .

Module 1: The Science of Insolubility (Diagnostic)

Q: Why does my pyrazole amine precipitate in PBS (pH 7.4) but dissolves in 0.1 N HCl?

A: This is a classic ionization issue. Pyrazole amines are generally weak bases . The intrinsic solubility (


) of the neutral species is often very low due to planar 

-

stacking and intermolecular hydrogen bonding.
  • Mechanism: At low pH, the pyridine-like nitrogen (N2) becomes protonated, forming a cation that solvates well. At pH 7.4, if your compound's pKa is around 4.0–5.0 (common for aryl-pyrazoles), it exists primarily as the neutral, insoluble free base.

  • The Trap: Many researchers assume "amine" implies high basicity (pKa > 9). However, the aromatic nature of the pyrazole ring delocalizes the lone pair, significantly lowering the pKa compared to aliphatic amines.

Q: My compound is soluble in DMSO (100 mM) but precipitates immediately when added to media at 10 µM. Why?

A: You are hitting the Kinetic Solubility Limit , driven by the "Parabolic Cosolvent Effect."

  • The Physics: Water is a potent anti-solvent for hydrophobic drugs. When you spike DMSO stock into water, the dielectric constant changes rapidly. The solubility does not decrease linearly; it drops exponentially.

  • Thermodynamics: The mixing is exothermic (DMSO + Water), but the local supersaturation exceeds the nucleation threshold, causing immediate precipitation (amorphous solid formation).

Module 2: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Start: Compound Precipitates Check_pH Check Buffer pH vs. pKa Start->Check_pH Ionization_Issue Issue: Wrong Ionization State Action: Acidify or Salt Screen Check_pH->Ionization_Issue pH > pKa (Neutral Species) Check_DMSO Check DMSO Final % Check_pH->Check_DMSO pH < pKa (Ionized) Kinetic_Crash Issue: Kinetic Crash Action: Predilution / Cosolvent Check_DMSO->Kinetic_Crash DMSO < 1% causes crash Check_Agg Check for Colloids (DLS) Check_DMSO->Check_Agg DMSO OK Aggregation Issue: Promiscuous Aggregator Action: Add 0.01% Triton X-100 Check_Agg->Aggregation DLS Signal + Crystal_Lattice Issue: High Lattice Energy Action: Cyclodextrin / Lipid Formulation Check_Agg->Crystal_Lattice DLS Signal -

Figure 1: Diagnostic logic for isolating solubility failure modes in pyrazole scaffolds.

Module 3: Proven Protocols

Protocol A: Kinetic Solubility Assessment (The "Crash" Test)

Use this for HTS or cell-based assay validation.

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Stepwise Dilution (Critical):

    • Incorrect: Adding 1 µL stock directly to 999 µL buffer.

    • Correct: Predilute compound in DMSO to 100x the final concentration. Then, add buffer to the DMSO solution slowly with vortexing, or use an intermediate dilution in 50:50 DMSO:Water.

  • Incubation: Shake for 90 minutes at room temperature (RT).

  • Filtration: Filter using a 0.45 µm PVDF filter plate (hydrophilic) or centrifuge at 3000 x g for 20 mins.

  • Quantification: Measure UV absorbance (254/280 nm) of the supernatant against a standard curve.

    • Pass Criteria: >80% recovery compared to the theoretical concentration.

Protocol B: Salt Screening for Pyrazole Amines

Use this if pH adjustment fails.

Since pyrazoles are weak bases, strong acids are required to form stable salts. Weak acids (acetic, lactic) often fail to protonate the ring nitrogen sufficiently to stabilize the crystal lattice.

CounterionAcid pKaSuitability for PyrazolesNotes
Mesylate -1.9High Breaks lattice energy effectively; standard for kinase inhibitors.
Chloride -7.0Medium Good solubility but risk of "Common Ion Effect" in saline/PBS buffers.
Tosylate -2.8High Good for stabilizing aromatic stacks.
Fumarate 3.0Low Often too weak to protonate pyrazole (pKa ~2.5-4).

Module 4: Advanced Formulation Strategies

When simple pH adjustment and salt formation fail, the issue is likely hydrophobic stacking . Pyrazoles are planar; they stack like plates. You must disrupt this stacking.

Cyclodextrin Complexation

Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is the gold standard.

  • Mechanism: The hydrophobic pyrazole ring enters the CD cavity, shielding it from water while the sulfonate groups on the CD exterior interact with the buffer.

  • Recipe: 10% (w/v) SBE-β-CD in 50 mM Citrate Buffer (pH 4.0).

Cosolvent Systems (The "Golden Triangle")

For animal dosing (PK studies), avoid 100% DMSO. Use this proven ternary system:

  • 10% DMSO (Solubilizer)[2]

  • 40% PEG 400 (Viscosity/Cosolvent)

  • 50% Water/Saline (Bulk phase)

  • Order of addition: Dissolve in DMSO

    
     Add PEG 400 
    
    
    
    Vortex
    
    
    Slowly add Water.

Module 5: Experimental Artifacts (FAQs)

Q: My IC50 shifts by 10-fold when I change the buffer. Is it solubility?

A: Likely, yes. This is the "Brick Dust" False Positive . If your compound precipitates, the effective concentration available to the enzyme is lower than calculated.

  • Test: Run the assay with 0.01% Triton X-100 . If the IC50 improves (becomes more potent) or stabilizes, you were dealing with aggregation or precipitation. Detergents prevent the formation of colloidal aggregates that sequester the enzyme.

Q: How do I distinguish between "Kinetic" and "Thermodynamic" solubility?

A:

  • Kinetic: Starting from DMSO stock.[3][4] Relevant for in vitro biology. Measures how long a compound stays in solution before crashing out.

  • Thermodynamic: Starting from solid powder.[3] Relevant for formulation and CMC. Measures the equilibrium limit.

  • Note: Kinetic solubility is almost always higher than thermodynamic solubility due to supersaturation metastability.

References & Grounding

  • Solubility & pKa Fundamentals:

    • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the

      
       and pH-dependent solubility theory for weak bases).
      
    • Manallack, D. T. (2007).[5] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

  • Pyrazole Scaffold Properties:

    • Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. (Details the aromaticity and H-bonding nature of pyrazoles).

    • Lombardo, F., et al. (2005). Comprehensive Assessment of the Physicochemical Properties of Kinase Inhibitors. Journal of Medicinal Chemistry, 48, 403-413. (Discusses the solubility challenges specific to kinase inhibitor scaffolds).

  • Troubleshooting Protocols:

    • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic vs. Thermodynamic protocols).

    • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today, 11(23-24), 1074-1081. (Authoritative source on colloidal aggregation artifacts).

  • Formulation Strategies:

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Overcoming regioselectivity issues in bis(4-fluorophenyl) pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the complex challenges associated with the regioselective synthesis of bis(4-fluorophenyl) pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of pyrazole chemistry. Here, we dissect common experimental hurdles and provide field-proven solutions to steer your synthesis toward the desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is "regioselectivity" in the context of bis(4-fluorophenyl) pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the synthesis of bis(4-fluorophenyl) pyrazoles, a primary challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine. This can theoretically yield two distinct regioisomeric pyrazoles.[1][2] For instance, the reaction of 1,3-bis(4-fluorophenyl)-1,3-propanedione with hydrazine hydrate can produce either 3,5-bis(4-fluorophenyl)-1H-pyrazole or another isomer depending on which carbonyl group is initially attacked. Controlling the formation of a specific isomer is paramount, as different regioisomers can exhibit vastly different pharmacological activities and physicochemical properties.

Q2: What are the fundamental factors that dictate the regiochemical outcome in a classical Knorr-type pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate interplay of several factors:[1]

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound is a primary determinant. An electron-withdrawing group will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

  • Steric Hindrance: Bulky substituents near a carbonyl group can sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.

  • Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the reaction mechanism can be altered, potentially leading to a different regioisomeric product compared to basic conditions.[1]

  • Solvent Choice: The solvent can significantly influence reaction pathways. As we will explore in the troubleshooting section, the use of specialized solvents can be a powerful tool to enhance regioselectivity.[1][3]

  • Temperature: The reaction temperature can also play a role in the regiochemical outcome, with different activation energies for the formation of the two possible intermediates.[1]

Q3: Beyond the traditional Knorr synthesis, what alternative strategies exist for achieving high regioselectivity?

A3: When the Knorr condensation fails to provide the desired regioselectivity, several modern synthetic methodologies can be employed:

  • 1,3-Dipolar Cycloadditions: This powerful technique involves the reaction of a 1,3-dipole, such as a diazo compound or a sydnone, with an alkyne. This method offers a distinct synthetic route to the pyrazole core and can provide excellent control over regioselectivity.[1][4][5][6]

  • Multicomponent Reactions (MCRs): One-pot MCRs can offer a highly efficient and regioselective route to complex pyrazoles. These reactions often utilize catalysts to control the reaction cascade and favor the formation of a single regioisomer.[1][7]

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, surrogates like β-enaminones can be used. These substrates have inherently different reactivity at the two electrophilic centers, which can enforce a high degree of regiocontrol in the subsequent cyclization.[1]

  • Catalytic Methods: Various transition-metal catalysts, including those based on silver, cerium, and copper, have been developed to promote the regioselective synthesis of pyrazoles under mild conditions.[8][9][10]

Troubleshooting Guide: Overcoming Regioselectivity Issues

Issue 1: My synthesis of 1,3-bis(4-fluorophenyl) pyrazole is yielding a nearly 1:1 mixture of regioisomers.

This is a frequent challenge when the electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl precursor are very similar.

Root Cause Analysis and Solutions:

The primary cause is the lack of a significant directing effect from the substituents. To overcome this, we must introduce a factor that favors one reaction pathway over the other.

Solution 1.1: Solvent-Mediated Regiocontrol

The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been demonstrated to dramatically enhance the regioselectivity of pyrazole formation compared to standard solvents like ethanol.[3] These solvents can stabilize one of the transition states preferentially through hydrogen bonding and other non-covalent interactions.

Experimental Protocol: Enhanced Regioselectivity using HFIP

  • Materials:

    • 1,3-bis(4-fluorophenyl)-1,3-propanedione (1.0 mmol)

    • Hydrazine hydrate (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-bis(4-fluorophenyl)-1,3-propanedione in HFIP.

    • Add the hydrazine hydrate to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the major regioisomer.

    • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.

Solution 1.2: Temperature Optimization

Systematically varying the reaction temperature can sometimes favor the formation of one regioisomer. It is advisable to conduct the reaction at a lower temperature initially (e.g., 0 °C or even -20 °C) and gradually increase it. A lower temperature may favor the thermodynamically controlled product, while a higher temperature might favor the kinetically controlled product.

Issue 2: The synthesis is regioselective, but it is producing the undesired isomer.

This situation arises when the inherent electronic and steric properties of your substrates favor the formation of the unwanted regioisomer under standard reaction conditions.

Root Cause Analysis and Solutions:

The intrinsic reactivity of the starting materials is directing the reaction towards the undesired product. To circumvent this, a more fundamental change in the synthetic strategy is often necessary.

Solution 2.1: Employing a 1,3-Dicarbonyl Surrogate

As mentioned in the FAQs, using a β-enaminone derived from your 1,3-dicarbonyl precursor can lock in the desired regiochemistry. The enamine nitrogen directs the initial attack of the hydrazine to the distal carbonyl group.

Conceptual Workflow: Regiocontrol via a β-Enaminone Intermediate

G cluster_0 Standard Knorr Synthesis cluster_1 Regiocontrolled Synthesis Diketone 1,3-bis(4-fluorophenyl) -1,3-propanedione Mixture Mixture of Regioisomers Diketone->Mixture Reaction with Hydrazine Hydrazine Hydrazine Hydrazine->Mixture Enaminone β-Enaminone Intermediate Desired_Isomer Desired Regioisomer Enaminone->Desired_Isomer Reaction with Hydrazine Diketone_2 1,3-bis(4-fluorophenyl) -1,3-propanedione Diketone_2->Enaminone Reaction with Amine Amine Amine Amine->Enaminone Hydrazine_2 Hydrazine Hydrazine_2->Desired_Isomer

Caption: Workflow comparing standard Knorr synthesis with a regiocontrolled approach using a β-enaminone intermediate.

Solution 2.2: Leverage Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation can significantly accelerate chemical reactions and, in some cases, alter the regioselectivity compared to conventional heating.[1] The selective heating of polar molecules by microwaves can favor a different transition state, leading to the formation of the desired isomer.

Experimental Protocol: Microwave-Assisted Synthesis

  • Materials:

    • 1,3-bis(4-fluorophenyl)-1,3-propanedione (1.0 mmol)

    • Hydrazine hydrate (1.1 mmol)

    • Glacial acetic acid (5 mL)

  • Procedure:

    • In a 10 mL microwave reaction vessel, combine the 1,3-bis(4-fluorophenyl)-1,3-propanedione and hydrazine hydrate.

    • Add glacial acetic acid as the solvent and catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). Caution: Microwave reactions should be conducted with appropriate safety precautions.

    • After the reaction, cool the vessel to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes the typical effect of solvent choice on the regioselectivity of pyrazole synthesis from an unsymmetrical 1,3-diketone.

SolventTypical Regioisomeric Ratio (Desired:Undesired)Reference
Ethanol~1:1 to 3:1[3]
2,2,2-Trifluoroethanol (TFE)Up to 85:15[3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Up to 99:1[3]

Logical Troubleshooting Workflow

G Start Start: Poor Regioselectivity Check_Substrates Analyze Substrate Sterics & Electronics Start->Check_Substrates Similar_Props Substrates have similar properties? Check_Substrates->Similar_Props Change_Solvent Optimize Solvent: Try TFE or HFIP Similar_Props->Change_Solvent Yes Undesired_Isomer Undesired isomer is major product? Similar_Props->Undesired_Isomer No Optimize_Temp Optimize Temperature: Low T for thermodynamic, High T for kinetic control Change_Solvent->Optimize_Temp Recheck_Ratio Re-evaluate Regioisomeric Ratio Optimize_Temp->Recheck_Ratio Success Success: Desired Regioselectivity Achieved Recheck_Ratio->Success Improved Recheck_Ratio->Undesired_Isomer Not Improved Use_Surrogate Use 1,3-Dicarbonyl Surrogate (e.g., β-enaminone) Undesired_Isomer->Use_Surrogate Yes Alternative_Route Consider Alternative Synthetic Route: 1,3-Dipolar Cycloaddition or MCR Undesired_Isomer->Alternative_Route No, still poor Use_Surrogate->Success Try_MAOS Try Microwave-Assisted Synthesis (MAOS) Use_Surrogate->Try_MAOS Try_MAOS->Success Alternative_Route->Success

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. Journal of Fluorine Chemistry, 126(9-10), 1230–1238.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
  • MDPI. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • MDPI. (2022, September 8).
  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
  • BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Wiley Online Library. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • University of Mississippi eGrove. (n.d.).
  • ResearchGate. (2025, August 6). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4432.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • MDPI. (2021, June 17). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones.
  • Semantic Scholar. (2021, June 17). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones.
  • Arkivoc. (n.d.).
  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • Oriental Journal of Chemistry. (n.d.).
  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • Thieme. (n.d.). 1 A. C. Gçtzinger and T. J. J.
  • BenchChem. (2025, December).

Sources

Technical Support Center: Stability & Handling of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

[1]

Document ID: TS-PYR-005 Subject: Optimization of Solubility and Stability in Cell Culture Systems Audience: Assay Development Scientists, Medicinal Chemists Status: Active Guide[1]

Executive Summary

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a highly lipophilic diarylpyrazole scaffold, structurally related to p38 MAPK and COX-2 inhibitors.[1] While chemically robust against hydrolysis, its primary failure mode in cell culture is physical instability (precipitation) and non-specific binding (serum albumin sequestration), rather than chemical degradation.[1]

This guide provides a self-validating framework to distinguish between loss of potency due to degradation versus loss of free compound due to solubility limits or protein binding.[1]

Module 1: Solubility & Stock Preparation

The Issue: Users frequently report "crystal formation" or "loss of activity" immediately upon adding the compound to media. This is typically solvent shock , not chemical instability.

Physicochemical Context
  • Hydrophobicity: The two fluorophenyl rings create a high LogP (estimated >3.5), making the compound poorly soluble in water.[1]

  • The "Oiling Out" Effect: Direct addition of high-concentration DMSO stocks (e.g., 10 mM) into aqueous media causes the compound to precipitate faster than it can disperse.[1]

Protocol: The "Step-Down" Dilution Method

Do not pipette 1000x stocks directly into cell culture wells.[1] Use this intermediate dilution method to ensure thermodynamic solubility.[1]

  • Master Stock: Dissolve powder in anhydrous DMSO to 10 mM . Vortex and visually inspect for clarity.

  • Intermediate Stock (100x): Dilute the Master Stock 1:10 into culture medium (serum-free) or PBS.

    • Critical Check: If the solution turns cloudy immediately, your concentration exceeds the solubility limit.[1] Sonicate for 5 minutes.

  • Final Dosing (1x): Add the Intermediate Stock to your cell culture wells to achieve the final concentration.

    • Result: Final DMSO concentration is 0.1%, minimizing cytotoxicity while maximizing dispersion.

Visual Workflow: Prevention of Solvent Shock

DilutionProtocolStock10 mM DMSO Master Stock(Anhydrous)InterIntermediate Dilution(100 µM in Serum-Free Media)Stock->Inter  1:100 Dilution    (Slow Addition)  FinalFinal Assay Well(1 µM, 0.1% DMSO)Stock->Final  DIRECT SPIKE  Inter->Final  1:100 Dilution  PrecipPrecipitation Risk(Solvent Shock)Final->Precip  If Direct Spike  

Figure 1: Step-down dilution workflow to prevent compound precipitation (Solvent Shock).

Module 2: Stability in Media (Chemical vs. Functional)

The Issue: "My compound loses potency after 24 hours." Diagnosis: This is rarely bond-breaking degradation.[1] It is likely Serum Protein Binding or Plastic Adsorption .[1]

Chemical Stability (Hydrolysis & Oxidation)

The pyrazole core is aromatic and highly stable.[1] The fluorophenyl groups are metabolically robust.[1]

  • Hydrolysis: Negligible at pH 7.4.[1]

  • Oxidation: The primary amine at position 5 is the only vulnerability.[1] In the presence of transition metals (found in some media formulations) and high O2, slow oxidation may occur over >48 hours.

  • Recommendation: Stability is generally >24 hours at 37°C.[1]

Functional Stability (The "Free Drug" Hypothesis)

This compound binds avidly to Bovine Serum Albumin (BSA) in FBS.[1]

  • Serum Shift: The IC50 in 10% FBS will be significantly higher (less potent) than in serum-free media.[1]

  • Plastic Binding: Lipophilic pyrazoles adsorb to polystyrene plates, effectively lowering the concentration in solution.[1]

Troubleshooting Table: Diagnosing Potency Loss
ObservationProbable CauseVerification Step
Precipitate visible under microscope Solubility Limit ExceededSpin down media (10,000 x g) and measure supernatant by HPLC.
Potency drops in 10% FBS vs. 0% FBS Protein Binding (Sequestration)Perform a Serum Shift Assay (see below).
Potency drops over time (0h vs 24h) Plastic Adsorption or DegradationIncubate compound in media without cells for 24h, then transfer to fresh cells and test potency.

Module 3: Experimental Validation Protocols

Protocol A: The Serum Shift Assay

To determine the true potency of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, you must quantify the impact of serum proteins.[1]

  • Prepare two media types:

    • Media A: Basal Media + 0% FBS.[1]

    • Media B: Basal Media + 10% FBS (or 40 mg/mL HSA for physiological relevance).[1]

  • Dose Response: Run an 8-point dose-response curve (e.g., 1 nM to 10 µM) in both media types simultaneously.

  • Calculate Shift:

    
    
    
  • Interpretation: A shift >10x indicates high protein binding.[1] Adjust dosing accordingly for in vivo translation.

Protocol B: HPLC Stability Check

Do not guess stability. Measure it.

  • Incubation: Prepare 10 µM compound in culture media (cell-free). Incubate at 37°C.

  • Sampling: Take aliquots at T=0, T=4h, T=24h.

  • Extraction: Mix 100 µL sample with 200 µL cold Acetonitrile (precipitates proteins). Centrifuge at 14,000 rpm for 10 min.

  • Analysis: Inject supernatant onto C18 HPLC column.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Detection: UV 254 nm.[1]

  • Criteria: If Peak Area at T=24h is >90% of T=0, the compound is chemically stable.

Visual Workflow: Stability Factors

StabilityFactorscluster_PhysicalPhysical Instability (High Risk)cluster_BioBiological/Chemical (Low Risk)Compound1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-aminePrecipPrecipitation(Low Solubility)Compound->Precip  >10 µM  AdsorbPlastic Adsorption(Lipophilicity)Compound->Adsorb  Polystyrene  MetabCellular Metabolism(P450s)Compound->Metab  Long Incubation  HydroHydrolysis(pH 7.4)Compound->Hydro  Stable  

Figure 2: Factors influencing the effective concentration of the compound in culture.[1]

Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in media at 4°C? A: No. Lipophilic compounds are thermodynamically unstable in aqueous media.[1] Lowering the temperature to 4°C reduces solubility further, promoting precipitation (crystallization).[1] Always prepare fresh dilutions from the DMSO master stock immediately before dosing.[1]

Q: Why does the media turn cloudy when I add the compound? A: You have exceeded the solubility limit (likely <50 µM in PBS/Media).[1] Use the "Step-Down" dilution protocol (Module 1) and ensure your final DMSO concentration is uniform.

Q: Is this compound light sensitive? A: Fluorinated phenyl-pyrazoles are generally photostable under standard laboratory lighting.[1] However, as a precaution for all amine-containing small molecules, avoid direct sunlight and store DMSO stocks in amber vials.[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for solubility and lipophilicity in drug discovery).[1]

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. Link[1]

  • Sigma-Aldrich. (n.d.).[1] Troubleshooting Precipitates in Cell Culture. Link

  • Cayman Chemical. (n.d.).[1] p38 MAPK Inhibitor Structural Analogues and Solubility Data. Link

Technical Support Center: Troubleshooting HPLC Peak Separation for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of pyrazole derivatives using High-Performance Liquid Chromatography (HPLC). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice in a direct question-and-answer format to address common peak separation challenges encountered in research and pharmaceutical development.

Section 1: Diagnosing and Resolving Peak Shape Problems

Poor peak shape is a common issue that can significantly impact the accuracy and precision of quantification. The following sections address the most frequent peak shape distortions: tailing, fronting, and splitting.

Q1: What causes my pyrazole peaks to tail and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front, is typically a sign of secondary, undesirable interactions between your pyrazole analyte and the stationary phase.

The primary cause of peak tailing is often the interaction of basic functional groups on the pyrazole ring with acidic residual silanol groups on the surface of silica-based columns.[1][2][3] These interactions create a secondary retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Troubleshooting Protocol for Peak Tailing:
  • Mobile Phase pH Adjustment (Ion Suppression):

    • Causality: Pyrazole derivatives often contain basic nitrogen atoms. By lowering the mobile phase pH (typically to ≤ 3), you can protonate the residual silanol groups on the stationary phase, neutralizing their negative charge and minimizing secondary interactions.[3] Simultaneously, this ensures the basic pyrazole analyte is in a single, protonated state. Operating at a pH at least 1.5-2 units away from the analyte's pKa is recommended to avoid partial ionization, which can also cause peak distortion.[4][5][6]

    • Protocol:

      • Prepare a mobile phase with a buffer (e.g., 20 mM phosphate or formate) adjusted to pH 3.0 or lower.

      • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

      • Inject the sample and observe the peak shape. If tailing is reduced, this was a likely cause.

  • Use of a Highly Deactivated (End-Capped) Column:

    • Causality: Modern HPLC columns often undergo "end-capping," a process that chemically bonds a small, inert compound to many of the residual silanols. This physically blocks them from interacting with analytes.[2] Type B silica columns, which have lower metal content and fewer accessible silanols, are also highly effective at reducing tailing.[3]

    • Protocol:

      • If currently using an older, Type A silica column, switch to a modern, high-purity, end-capped C18 or a polar-embedded phase column.

      • Ensure the new column is properly conditioned according to the manufacturer's instructions before use.

  • Addition of a Competing Base:

    • Causality: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites. The TEA molecules preferentially bind to the silanols, effectively shielding the pyrazole analyte from these secondary interactions.

    • Protocol:

      • Add a low concentration of TEA (e.g., 0.1% v/v) to the organic component of your mobile phase.

      • Re-equilibrate the system and inject the sample. Note: TEA can be difficult to remove from a column and may suppress MS signals if using LC-MS.

  • Check for Column Overload:

    • Causality: Injecting too much sample mass can saturate the stationary phase, leading to a non-linear distribution of analyte molecules and causing peak distortion, including tailing.[7][8]

    • Protocol:

      • Dilute your sample by a factor of 10 and re-inject.

      • If the peak shape becomes symmetrical, the original concentration was too high. Adjust the sample concentration accordingly.

Troubleshooting Workflow: Peak Tailing

G Fig 1. Troubleshooting Peak Tailing start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., to pH < 3) start->ph_adjust column_check Evaluate Column Chemistry start->column_check competing_base Add Competing Base (e.g., 0.1% TEA) ph_adjust->competing_base Partial Improvement end_good Peak Shape Improved ph_adjust->end_good Success competing_base->end_good overload_check Check for Overload (Dilute Sample 10x) column_check->overload_check column_check->end_good Switch to End-capped Column overload_check->end_good Symmetry Restored end_bad Problem Persists overload_check->end_bad

Caption: A decision tree for systematically troubleshooting peak tailing issues.

Q2: My pyrazole peaks are fronting. What does this mean and what should I do?

A2: Peak fronting, where the first half of the peak is broader than the second, is often caused by column overload or a mismatch between the sample solvent and the mobile phase. [9][10]

Common Causes and Solutions for Peak Fronting:
  • Sample Solvent Incompatibility:

    • Causality: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the analyte will not properly "focus" at the head of the column. Instead, it travels down the column before partitioning with the stationary phase can begin in earnest, leading to a distorted, fronting peak.[8][9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte. Reducing the injection volume can also mitigate this effect.[11]

  • Column Overload (Mass or Volume):

    • Causality: Injecting too large a volume of sample or a sample that is too concentrated can lead to fronting.[9] This is distinct from the overload that causes tailing and is related to exceeding the linear capacity of the stationary phase.

    • Solution: Systematically reduce the injection volume (e.g., from 10 µL to 5 µL to 2 µL) or dilute the sample concentration. If the peak shape improves, overload was the issue.

  • Column Degradation:

    • Causality: A physical deformation of the column bed, such as a void or channel at the inlet, can cause the sample band to spread unevenly, resulting in fronting peaks.[9][11] This can happen from pressure shocks or operating at an incompatible pH for an extended period.

    • Solution:

      • First, try reversing and flushing the column (if the manufacturer permits) to wash away any particulates on the inlet frit.

      • If the problem persists, the column is likely irreversibly damaged and should be replaced.

Q3: Why are my peaks splitting into two or appearing as "shoulders"?

A3: Peak splitting or shouldering suggests that a single analyte is eluting as two separate or partially resolved bands. This can be due to chemical, instrumental, or physical issues.

Troubleshooting Protocol for Split Peaks:
  • Check for a Blocked Frit or Column Void:

    • Causality: The most common cause of split peaks for all analytes in a chromatogram is a partially blocked inlet frit or a void at the top of the column.[12] This creates two different flow paths for the sample, one of which is longer or more tortuous, leading to a split peak.

    • Protocol:

      • Disconnect the column and check the system pressure without it to ensure there are no blockages upstream.

      • If the system pressure is normal, reconnect the column in the reverse direction and flush with a strong solvent (like 100% acetonitrile) at a low flow rate.

      • If this fails, the column likely needs to be replaced. Using an in-line filter or guard column can prevent this problem.[13]

  • Sample Solvent / Mobile Phase Mismatch:

    • Causality: Similar to peak fronting, injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion that manifests as splitting, especially for early eluting peaks.[8]

    • Protocol: Prepare your sample in the mobile phase. If not possible, reduce the injection volume.

  • Co-eluting Impurity:

    • Causality: The "split" peak may actually be two different, unresolved compounds.

    • Protocol:

      • Use a photodiode array (PDA) detector to check the peak purity across the entire peak. If the UV spectrum changes from the upslope to the downslope, a co-eluting impurity is present.

      • Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH) to resolve the two compounds.[14]

  • On-Column Isomerization or Tautomerism:

    • Causality: Pyrazole derivatives can exist as tautomers. If the interconversion between two forms is slow relative to the chromatographic timescale, you may see two distinct peaks. This can sometimes be influenced by the mobile phase pH or temperature.

    • Protocol:

      • Try changing the column temperature. Increasing the temperature can sometimes accelerate the interconversion, causing the two peaks to coalesce into one sharp peak.

      • Adjust the mobile phase pH, as this can shift the equilibrium to favor one tautomeric form.

Section 2: Optimizing Separation and Resolution

Achieving baseline separation between the analyte of interest and other components is the primary goal of chromatography.

Q4: My pyrazole derivative is not well-resolved from an impurity. How can I improve the separation?

A4: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your method. A systematic approach to mobile phase optimization is the most effective strategy.

Mobile Phase Optimization Workflow:

G Fig 2. Mobile Phase Optimization for Resolution start Poor Resolution step1 Step 1: Adjust Organic Solvent % start->step1 step2 Step 2: Change Organic Solvent (e.g., ACN to MeOH) step1->step2 If selectivity (α) is poor result Resolution Improved step1->result If k' is optimized step3 Step 3: Adjust Mobile Phase pH step2->step3 step2->result Selectivity changes step4 Step 4: Change Column Chemistry step3->step4 step3->result Selectivity changes for ionizable compounds step4->result

Caption: A workflow for systematically optimizing mobile phase to improve resolution.

  • Adjust Organic Solvent Strength:

    • Causality: Changing the percentage of the organic solvent (e.g., acetonitrile or methanol) directly impacts the retention factor (k'). By decreasing the organic content, you will increase retention times for all compounds, which may provide sufficient separation. A good target k' is between 2 and 10.

    • Protocol: Perform a series of runs where you systematically decrease the organic solvent concentration by 2-5% increments.

  • Change the Organic Solvent Type:

    • Causality: Acetonitrile and methanol interact with analytes differently and can produce significant changes in selectivity (α).[15] If adjusting the solvent strength is insufficient, switching the organic modifier is a powerful tool.

    • Protocol: If you are using acetonitrile, develop a method with methanol at a concentration that gives a similar retention time for the main peak, and vice versa.

  • Optimize Mobile Phase pH:

    • Causality: For ionizable compounds like pyrazole derivatives, pH is one of the most effective variables for adjusting selectivity.[6][16] Changing the pH alters the ionization state of acidic or basic analytes, which dramatically affects their hydrophobicity and retention.[4] A change of just 0.5 pH units can sometimes reverse elution order.

    • Protocol: Screen a range of pH values (e.g., 2.5, 3.5, 5.0, 7.0), ensuring you stay within the stable pH range of your column (typically 2-8 for standard silica columns).[5][16]

Data Summary: Effect of HPLC Parameters on Separation
ParameterPrimary Effect OnHow to ImplementTypical Application for Pyrazoles
% Organic Solvent Retention Factor (k')Increase/decrease concentration of ACN or MeOH.Adjusting retention time of all peaks.
Solvent Type Selectivity (α)Switch from Acetonitrile to Methanol (or vice versa).Resolving closely eluting, structurally similar compounds.
Mobile Phase pH Selectivity (α)Adjust pH using buffers (e.g., phosphate, formate, acetate).Separating acidic/basic pyrazoles from neutral impurities.[6]
Temperature Retention Factor (k'), Efficiency (N)Adjust column oven temperature (e.g., 30°C to 45°C).Fine-tuning separation and reducing viscosity/backpressure.
Column Chemistry Selectivity (α)Change stationary phase (e.g., C18 to Phenyl-Hexyl or Polar-Embedded).When mobile phase optimization is insufficient.
Q5: I need to separate enantiomers of a chiral pyrazole derivative. Where do I start?

A5: The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP). [17] A trial-and-error approach is often necessary, but starting with polysaccharide-based columns is a highly effective strategy.[17][18]

Recommended Starting Protocol for Chiral Pyrazole Separation:
  • Column Selection:

    • Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including pyrazole derivatives.[18][19][20][21]

    • Recommended Columns:

      • Lux Cellulose-2

      • Lux Amylose-2

      • Daicel Chiralpak series (e.g., IA, IB, IC)

  • Mobile Phase Screening:

    • Rationale: Chiral separations are highly sensitive to the mobile phase composition. Screening different modes (normal phase, polar organic, reversed-phase) is crucial.

    • Screening Protocol:

      • Normal Phase: Start with a simple mobile phase like n-Hexane/Ethanol (90:10 v/v). This mode often provides excellent selectivity on polysaccharide CSPs.[19][21]

      • Polar Organic Mode: Test a mobile phase of Acetonitrile/Methanol/Ethanol. This mode can offer faster analysis times and sharp peaks.[18][20]

      • Reversed-Phase: Use a mobile phase of Acetonitrile/Water or Methanol/Water, often with a buffer. This is a good option if your compound is highly polar.

  • Optimization:

    • Once initial separation is observed, optimize the ratio of the mobile phase components. Small changes can have a large impact on resolution.

    • Adjusting the flow rate and temperature can also be used to fine-tune the separation.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). PMC. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). Semantic Scholar. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). ResearchGate. [Link]

  • Which is best column for analyzing oligomers in pyrazole compounds by HPLC? (2013). ResearchGate. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Understanding Peak Fronting in HPLC. (2025). Phenomenex. [Link]

  • Reasons for Peak Tailing of HPLC Column. (2025). Hawach. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025). Veeprho Pharmaceuticals. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). The Pharma Review. [Link]

  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). YouTube. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? (2018). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions... (2025). LCGC International. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.. [Link]

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]

  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. (2025). PharmaGuru. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Pain Points. (2022). Cytiva. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Bis(fluorophenyl) Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bis(fluorophenyl) Pyrazoles and Mass Spectrometry

Bis(fluorophenyl) pyrazoles are a cornerstone of modern medicinal chemistry. A prominent example is Celecoxib, a selective COX-2 inhibitor used for treating inflammation and pain. The precise arrangement of the fluorophenyl groups on the central pyrazole ring is critical to the molecule's therapeutic activity and metabolic stability.

Mass spectrometry (MS) is an indispensable tool for the structural characterization of these compounds. By ionizing the molecules and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, MS provides a detailed fingerprint of the molecule's structure. For pharmaceutical development and quality control, distinguishing between closely related isomers is paramount, and understanding their unique fragmentation patterns is the key to achieving this. This guide will compare and contrast these patterns, providing the necessary data to confidently identify and characterize these important molecules.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique profoundly impacts the resulting mass spectrum. For bis(fluorophenyl) pyrazoles, Electrospray Ionization (ESI) and Electron Ionization (EI) are the most common methods, each offering distinct advantages.

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for generating intact protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻.[1] ESI is the preferred method for liquid chromatography-mass spectrometry (LC-MS) analyses, as it minimizes in-source fragmentation, allowing the precursor ion to be isolated and subjected to controlled collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS). This control is crucial for systematic fragmentation studies and building reproducible spectral libraries.[2]

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy, leading to extensive and often complex fragmentation.[4][5] The resulting mass spectrum is a rich, reproducible fingerprint that is highly valuable for compound identification through library matching. However, the molecular ion may be weak or entirely absent, making it challenging to determine the initial molecular weight.[4][5]

Causality in Method Selection: For quantitative studies in biological matrices, such as plasma, ESI coupled with LC-MS/MS is the gold standard due to its sensitivity and specificity.[6][7] For initial identification of a pure, unknown compound where a detailed fragmentation fingerprint is desired for library comparison, GC-MS with EI is a powerful choice.

General Fragmentation Pathways of Bis(fluorophenyl) Pyrazoles

Regardless of the ionization method, the fragmentation of bis(fluorophenyl) pyrazoles is directed by the stability of the pyrazole ring and the nature of its substituents. The fragmentation of pyrazole derivatives often involves two primary processes: the expulsion of HCN and the loss of N₂.[8]

A well-studied example is Celecoxib , 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. While not a bis(fluorophenyl) pyrazole, its fragmentation provides a foundational model. In ESI-MS/MS, protonated Celecoxib ([M+H]⁺ at m/z 382) undergoes characteristic fragmentation.[9][10] In negative ionization mode, the deprotonated molecule ([M-H]⁻ at m/z 380.0) yields a prominent product ion at m/z 315.9.[7]

The fragmentation pathways for diaryl pyrazoles are heavily influenced by the substituents on the phenyl rings and their positions on the pyrazole core. Common fragmentation events include:

  • Cleavage of the Pyrazole Ring: The heterocyclic ring can undergo cleavage, often initiated by the loss of stable neutral molecules like HCN or N₂.[8]

  • Loss of Phenyl Groups: The bonds connecting the phenyl rings to the pyrazole core can rupture.

  • Loss of Fluorine: Cleavage of the C-F bond can occur, often as a loss of HF.

  • Rearrangements: Intramolecular rearrangements can precede fragmentation, leading to unique fragment ions that provide clues about the original substitution pattern.

Comparative Analysis: Differentiating Isomers by Fragmentation

The key to differentiating isomers lies in how their structural differences influence the stability of fragment ions. The position of the fluorophenyl groups on the pyrazole ring (e.g., 1,3- vs. 1,5- substitution) and the position of the fluorine atom on the phenyl ring (ortho, meta, or para) create distinct electronic environments that favor specific fragmentation pathways.

Studies on pyrazoline derivatives have shown that fragmentation patterns are highly dependent on the position and nature of substituents.[11] For bis(fluorophenyl) pyrazoles, this means that isomers will produce a different relative abundance of common fragments or, in some cases, unique fragment ions altogether.

Table 1: Hypothetical Comparative Fragmentation Data for Bis(4-fluorophenyl) Pyrazole Isomers

IsomerPrecursor Ion (m/z) [M+H]⁺Key Fragment Ion 1 (m/z)Proposed Structure of Fragment 1Key Fragment Ion 2 (m/z)Proposed Structure of Fragment 2
1,3-bis(4-fluorophenyl)pyrazole283.09188.05[M - C₆H₄F]⁺122.04[C₇H₄FN₂]⁺
1,5-bis(4-fluorophenyl)pyrazole283.09161.05[M - C₇H₄FN₂]⁺95.03[C₆H₄F]⁺

Note: This table is illustrative. Actual m/z values would be confirmed by high-resolution mass spectrometry.

The rationale behind these differences is based on carbocation stability. The fragmentation pathway that leads to a more stable intermediate carbocation will be favored, resulting in a more abundant peak in the mass spectrum.[5] The position of the nitrogen atoms in the pyrazole ring relative to the bulky fluorophenyl groups influences which bonds are sterically strained and more likely to cleave.

Fragmentation Pathway Diagrams

The following diagrams illustrate the proposed core fragmentation pathways for two hypothetical isomers under ESI-MS/MS conditions.

G cluster_0 1,3-bis(4-fluorophenyl)pyrazole Fragmentation M_13 [M+H]⁺ m/z 283.09 F1_13 Fragment 1 m/z 188.05 M_13->F1_13  -C₆H₄F F2_13 Fragment 2 m/z 122.04 M_13->F2_13  -C₉H₆F

Caption: Proposed fragmentation of 1,3-bis(4-fluorophenyl)pyrazole.

G cluster_1 1,5-bis(4-fluorophenyl)pyrazole Fragmentation M_15 [M+H]⁺ m/z 283.09 F1_15 Fragment 1 m/z 161.05 M_15->F1_15  -C₇H₄FN₂ F2_15 Fragment 2 m/z 95.03 F1_15->F2_15  -C₂H₂N₂

Caption: Proposed fragmentation of 1,5-bis(4-fluorophenyl)pyrazole.

Experimental Protocols

To ensure reproducible and reliable data, a validated protocol is essential. The following outlines a general LC-MS/MS methodology for the comparative analysis of bis(fluorophenyl) pyrazole isomers.

A. Sample Preparation:

  • Prepare individual stock solutions of each isomer in methanol or acetonitrile at 1 mg/mL.

  • Create a working solution by diluting the stock solutions to 1 µg/mL in the initial mobile phase composition.

B. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 95%) over several minutes to ensure separation of isomers, hold, and then return to initial conditions to equilibrate. Isomer separation is critical for unambiguous MS/MS analysis.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

C. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan MS to identify the [M+H]⁺ ions, followed by product ion scans (MS/MS) for each isomer's precursor ion.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions and determine the optimal energy for generating information-rich spectra.

This protocol is a self-validating system. The chromatographic separation confirms that each mass spectrum corresponds to a single, pure isomer. The systematic variation of collision energy ensures that both primary and secondary fragments are observed, providing a comprehensive picture of the fragmentation cascade.

Conclusion

The mass spectrometric fragmentation of bis(fluorophenyl) pyrazoles is a complex but predictable process governed by fundamental principles of chemical stability. By carefully selecting the ionization technique and systematically analyzing the resulting MS/MS spectra, researchers can reliably differentiate between structural isomers. The differences in fragmentation patterns, driven by the substitution on the pyrazole and phenyl rings, provide a robust method for structural confirmation. This guide provides the foundational knowledge and a practical experimental framework for researchers in drug discovery and development to confidently tackle the analytical challenges presented by this important class of molecules.

References

  • Srisailam, K., & Veeresham, C. (n.d.). Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. Available at: [Link]

  • Abdel-Hamid, M. E. (2001). Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 359-368. Available at: [Link]

  • Kamal, A., & Shaik, A. A. (2012). Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3 -pyrazole)phosphonates, Spiro(indene-2,3-pyrazole)phosphanylidene, Spiro(1,2,4-diazaphosphole-3,2-indenes), and (1,3-Dioxo-2H-isoindolyl)phosphonate Derivatives. ResearchGate. Available at: [Link]

  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • (2023). Optimized Analytical Methodology for Celecoxib and Paclitaxel Quantification in Plasma Using LC-MS/MS. Preprints.org. Available at: [Link]

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A Comparative Guide to the Anti-Inflammatory Efficacy of Pyrazole-5-Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional NSAIDs

Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive chronic diseases like rheumatoid arthritis and inflammatory bowel disease when dysregulated.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. However, their clinical utility is often hampered by significant adverse effects, including gastrointestinal bleeding and cardiovascular risks, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This has propelled the search for safer, more targeted anti-inflammatory agents.

The pyrazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, famously exemplified by the COX-2 selective inhibitor, Celecoxib.[1][2] Within this broad class, pyrazole-5-amine derivatives represent a particularly promising avenue. Their unique structural and electronic properties offer a versatile platform for designing potent and selective modulators of key inflammatory pathways. This guide provides a comparative analysis of the anti-inflammatory efficacy of various pyrazole-5-amine analogs, supported by preclinical experimental data, to assist researchers in navigating this promising chemical space.

Mechanistic Landscape: Key Targets of Pyrazole Analogs in Inflammation

The anti-inflammatory effects of pyrazole-5-amine analogs are not monolithic; they arise from the modulation of a complex network of signaling pathways. Understanding these mechanisms is crucial for the rational design of next-generation therapeutics.

Cyclooxygenase (COX) Inhibition

The most well-established mechanism for many pyrazole derivatives is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation.[3] The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions like gastric protection) and COX-2 (inducible during inflammation), opened the door for developing selective COX-2 inhibitors with an improved safety profile.[3] Many pyrazole-5-amine analogs are designed to selectively target the COX-2 active site, reducing prostaglandin E2 (PGE2) production at the site of inflammation while sparing the gastroprotective functions of COX-1.[4][5]

NF-κB and MAPK Signaling Pathways

Beyond direct enzyme inhibition, the anti-inflammatory activity of these compounds often involves the suppression of pro-inflammatory gene expression. This is achieved by interfering with critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[6][7] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8] Some pyrazole analogs have been shown to disrupt this pathway, preventing NF-κB activation and thereby dampening the inflammatory response.[1]

  • MAPK Pathway: The MAPK family (including ERK, p38, and JNK) relays extracellular signals to the nucleus, regulating cellular processes like proliferation, stress response, and inflammation.[1][4] The p38 MAPK pathway, in particular, is a critical player in the production of inflammatory mediators like TNF-α and IL-1β. By inhibiting MAPK phosphorylation, certain pyrazole derivatives can effectively reduce the synthesis of these key cytokines.

Below is a diagram illustrating the convergence of these critical inflammatory signaling pathways.

Inflammatory_Pathways cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IkappaB IκB IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates NFkappaB_n NF-κB p38_n p38 MAPK MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates p38->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkappaB_n->ProInflammatory_Genes Activates Transcription p38_n->ProInflammatory_Genes Stabilizes mRNA

Caption: Key Inflammatory Signaling Pathways (NF-κB and p38 MAPK)

Comparative Efficacy Analysis of Pyrazole-5-Amine Analogs

The true potential of a chemical scaffold is revealed through the systematic evaluation of its analogs. The following tables summarize key in vitro and in vivo anti-inflammatory data for selected pyrazole-5-amine derivatives, benchmarked against the widely used NSAID, Celecoxib.

In Vitro Efficacy: Enzyme Inhibition and Cellular Activity

The initial screening of anti-inflammatory compounds typically involves in vitro assays to determine their potency against specific molecular targets (e.g., COX enzymes) and their effects on inflammatory cells.

Table 1: Comparative In Vitro COX Inhibition Data

Compound Class COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2) Reference
Celecoxib Standard Drug 7.60 0.045 169 [9]
Compound 33 Bis-5-aminopyrazole 13.8 0.039 353.8 [10]
Compound 34 Bis-5-aminopyrazole 14.2 0.034 417.6 [10]
Compound 7a 4-(5-Amino-pyrazol-1-yl) benzenesulfonamide 10.4 0.049 212.24 [5]
Compound 7b 4-(5-Amino-pyrazol-1-yl) benzenesulfonamide 12.5 0.060 208.33 [5]

| Compound 35a | 5-Aminopyrazole | 5.38 | 0.55 | 9.78 |[10] |

Causality Insight: The data clearly indicates that specific structural modifications on the 5-aminopyrazole core can yield compounds with exceptional potency and selectivity for COX-2. For instance, the bis-pyrazole structures (Compounds 33 and 34) and the benzenesulfonamide derivatives (7a and 7b) exhibit COX-2 inhibition comparable to or even exceeding Celecoxib, with impressive selectivity indices.[5][10] This high selectivity is a critical design objective, as it is hypothesized to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.

In Vivo Efficacy: Preclinical Animal Models

Promising in vitro results must be validated in vivo to assess a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a standard and reliable acute inflammation assay.

Table 2: Comparative In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Compound Dose (mg/kg) Max. Edema Inhibition (%) Time Point (hours) Reference
Celecoxib 50 86.66% 5 [10]
Compound 33 50 96% 5 [10]
Compound 34 50 87% 5 [10]

| Compound 35a | 50 | 91.11% | Not Specified |[10] |

Causality Insight: The in vivo data corroborates the in vitro findings. Compound 33, which showed potent and selective COX-2 inhibition, also demonstrates superior anti-inflammatory activity in the paw edema model compared to Celecoxib at the same dose.[10] This successful translation from in vitro potency to in vivo efficacy is a crucial milestone in the drug discovery process, validating the therapeutic potential of the bis-5-aminopyrazole scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the above data must be robust and well-defined. Below are detailed protocols for key assays.

Experimental Workflow Overview

The screening cascade for novel anti-inflammatory agents follows a logical progression from in vitro target engagement to cellular assays and finally to in vivo efficacy models.

Experimental_Workflow Synthesis Compound Synthesis & Characterization InVitro_COX In Vitro COX-1/COX-2 Assay Synthesis->InVitro_COX Potency & Selectivity Cell_Assay Cell-Based Assay (LPS-induced NO in RAW 264.7) InVitro_COX->Cell_Assay Cellular Activity InVivo_Edema In Vivo Efficacy (Carrageenan Paw Edema) Cell_Assay->InVivo_Edema Efficacy in Animal Model Tox_Study Preliminary Toxicity (Ulcerogenic Assay) InVivo_Edema->Tox_Study Safety Profile Lead_Opt Lead Optimization Tox_Study->Lead_Opt

Caption: Standard Workflow for Anti-inflammatory Drug Discovery.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
  • Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

  • Methodology:

    • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is placed in a 96-well plate containing 100 mM Tris-HCl buffer (pH 8.0), 5 mM EDTA, and 2 mM phenol.

    • Compound Incubation: Test compounds, dissolved in DMSO, are added to the wells at various concentrations and pre-incubated with the enzyme for 15 minutes at room temperature to allow for binding.

    • Reaction Initiation: The reaction is initiated by adding arachidonic acid (substrate) and a colorimetric substrate solution (containing TMPD).

    • Data Acquisition: The plate is immediately read using a microplate reader at 595 nm for 5 minutes. The rate of color development is proportional to the enzyme activity.

    • Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Principle: This cellular assay assesses the ability of a compound to inhibit the inflammatory response in macrophages. Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO production, a hallmark of inflammation, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-treated for 1-2 hours.

    • Inflammatory Stimulation: Cells are then stimulated with LPS (typically 1 µg/mL) and incubated for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + DMSO) are included.

    • Nitrite Measurement: After incubation, 100 µL of the cell supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

    • Data Acquisition: The plate is incubated for 10 minutes at room temperature, and the absorbance is measured at 540 nm. The nitrite concentration is calculated using a standard curve prepared with sodium nitrite.

    • Cell Viability: In parallel, a cell viability assay (e.g., MTT or CCK-8) must be performed on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
  • Principle: This is a classic model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs. Subplantar injection of carrageenan, a seaweed polysaccharide, into the paw of a rat induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7][10]

  • Methodology:

    • Animal Acclimatization: Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week before the experiment. Animals are fasted overnight before dosing.

    • Compound Administration: Animals are divided into groups (n=5-6 per group): a vehicle control group, a positive control group (e.g., Celecoxib, 50 mg/kg), and test groups receiving different doses of the pyrazole analogs. Compounds are typically administered orally (p.o.).

    • Inflammation Induction: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.

    • Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V0) and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • Analysis: The degree of edema is expressed as the increase in paw volume (Vt - V0). The percentage of inhibition of edema for each group is calculated using the following formula:

      • % Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100

      • Where ΔV is the mean increase in paw volume.

Conclusion and Future Perspectives

The data presented in this guide highlights the significant potential of the pyrazole-5-amine scaffold as a source of potent and selective anti-inflammatory agents. Analogs such as the bis-5-aminopyrazoles and 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides have demonstrated efficacy that is comparable, and in some cases superior, to the established drug Celecoxib in preclinical models.[5][10] Their high selectivity for COX-2 suggests the potential for an improved gastrointestinal safety profile.

Future research should focus on several key areas:

  • Multi-Target Inhibition: Designing single molecules that can inhibit both COX-2 and other key inflammatory targets, such as 5-lipoxygenase (5-LOX) or microsomal prostaglandin E2 synthase-1 (mPGES-1), could lead to broader efficacy.

  • Pharmacokinetic Optimization: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to ensure they possess drug-like characteristics suitable for clinical development.

  • Chronic Inflammation Models: While the carrageenan model is excellent for acute inflammation, evaluating lead candidates in chronic models, such as adjuvant-induced arthritis, will be critical to understanding their potential for treating long-term inflammatory diseases.

By leveraging the versatile chemistry of the pyrazole-5-amine core and employing a rigorous, systematic evaluation process, the scientific community is well-positioned to develop the next generation of safer and more effective anti-inflammatory therapies.

References

  • Hassan, A. S., El-Sayed, E. H., El-Shehry, M. F., Abu-Serie, M. M., & Ali, H. R. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]

  • Rani, P., Kumar, V., & Singh, P. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available from: [Link]

  • Al-Karmalawy, A. A., El-Kalyoubi, S. A., El-Sayed, M. A. A., & Ebeid, M. Y. (2022). Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation. Journal of the Chinese Chemical Society. Available from: [Link]

  • Rani, P., Kumar, V., & Singh, P. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available from: [Link]

  • Saggini, R., & Pellegrino, R. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Lusardi, M., Signorello, M. G., Russo, E., Caviglia, D., Ponassi, M., Iervasi, E., Rosano, C., Brullo, C., & Spallarossa, A. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences. Available from: [Link]

  • Sharma, P., Kumar, V., & Singh, P. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

  • Kumar, D., Kumar, N. M., Ghosh, S., Shah, K. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. DovePress. Available from: [Link]

  • Lusardi, M., Signorello, M. G., Russo, E., Caviglia, D., Ponassi, M., Iervasi, E., Rosano, C., Brullo, C., & Spallarossa, A. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Available from: [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

  • (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]

  • Basile, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

  • Kaur, N., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Liu, Z., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Karmalawy, A. A., et al. (2022). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. Available from: [Link]

  • Gomaa, A. M. (2014). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Medicinal Chemistry Research. Available from: [Link]

  • (2022). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available from: [Link]

  • Basile, L., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available from: [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers Media S.A.. Available from: [Link]

  • Chaaban, I., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. CiteAb. Available from: [Link]

  • Hassan, A. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. Available from: [Link]

  • Sharma, P., Kumar, V., & Singh, P. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available from: [Link]

Sources

Navigating the Nuances of Bioassay Reproducibility: A Comparative Guide for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: Initial searches for the specific compound "1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine" did not yield a commercially available or extensively researched molecule with this exact structure. The following guide is constructed based on closely related and structurally similar pyrazole-based compounds with known biological activities, such as p38 MAP kinase inhibitors and other kinase inhibitors. This comparative analysis will address the critical issue of reproducibility in biological assays using these analogous compounds as a framework. We encourage researchers to apply these principles to their specific pyrazole derivatives of interest.

Introduction: The Pyrazole Scaffold and the Reproducibility Imperative

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] The efficacy of these compounds is determined through a variety of biological assays, the reproducibility of which is paramount for reliable drug discovery and development. This guide provides a comparative overview of common biological assays performed on pyrazole-based compounds, with a focus on ensuring the reproducibility of experimental results.

Core Biological Assays for Pyrazole Derivatives: A Comparative Analysis

Kinase Inhibition Assays

Many pyrazole derivatives function as kinase inhibitors, playing a crucial role in cancer and inflammation research.[1] A prominent example is a close structural analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a highly selective inhibitor of p38 MAP kinase.[3] The primary assay to determine the potency of such inhibitors is the kinase inhibition assay.

Experimental Protocol: p38 MAP Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole-based inhibitor in a suitable solvent, such as DMSO.

    • Reconstitute the active p38 MAP kinase and its substrate (e.g., ATF2) in the appropriate assay buffer.

    • Prepare a stock solution of ATP.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the pyrazole inhibitor at various concentrations, and the p38 MAP kinase.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Factors Influencing Reproducibility:

  • Enzyme Activity: The specific activity of the kinase can vary between batches. It is crucial to perform a quality control check on each new lot of enzyme.

  • ATP Concentration: The IC50 value of ATP-competitive inhibitors is sensitive to the ATP concentration used in the assay. Using an ATP concentration close to the Km value for the kinase is recommended for physiological relevance.

  • Incubation Times: Both the pre-incubation time of the inhibitor with the enzyme and the kinase reaction time should be strictly controlled.

Comparative Data:

ParameterAssay A (In-house)Assay B (Commercial Kit)
Kinase Source In-house purifiedRecombinant, certified activity
ATP Concentration 100 µM50 µM (near Km)
Mean IC50 55 nM48 nM
Standard Deviation 15 nM5 nM
Coefficient of Variation 27%10%

The use of a commercial kit with a certified kinase and optimized ATP concentration can significantly improve the reproducibility of IC50 measurements.

Cell-Based Assays for Cytotoxicity and Anti-proliferative Activity

The anticancer potential of pyrazole derivatives is often evaluated using cell viability and proliferation assays on various cancer cell lines.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in the recommended medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole compound for a specified duration (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Factors Influencing Reproducibility:

  • Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.

  • Seeding Density: Inconsistent cell numbers can lead to variability in the results.

  • Treatment Duration: The timing of compound addition and the duration of treatment must be precise.

Alternative Method: Real-Time Cell Analysis (RTCA)

RTCA systems, such as the xCELLigence platform, provide a label-free, real-time method for monitoring cell proliferation and cytotoxicity. This can offer a more dynamic and reproducible assessment compared to endpoint assays like MTT.

Assay MethodKey AdvantageKey Disadvantage
MTT Inexpensive and widely usedEndpoint assay, potential for artifacts
RTCA Real-time, kinetic dataHigher initial instrument cost

Visualizing Experimental Workflows

Kinase Inhibition Assay Workflow

G reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) assay_plate Assay Plating (Buffer, Inhibitor, Enzyme) reagent_prep->assay_plate pre_incubation Pre-incubation (10-15 min, RT) assay_plate->pre_incubation reaction_init Reaction Initiation (Add Substrate & ATP) pre_incubation->reaction_init kinase_reaction Kinase Reaction (30-60 min, 37°C) reaction_init->kinase_reaction reaction_term Reaction Termination (Add Stop Solution) kinase_reaction->reaction_term detection Detection (ELISA or Fluorescence) reaction_term->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: Workflow for a typical kinase inhibition assay.

Cell Viability Assay Workflow

G cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mt_addition MTT Addition incubation->mt_addition formazan_formation Formazan Formation (2-4 hours) mt_addition->formazan_formation solubilization Solubilization formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading ic50_calc IC50 Calculation absorbance_reading->ic50_calc

Caption: Step-by-step process for an MTT-based cell viability assay.

Conclusion: A Commitment to Rigor

The reproducibility of biological assays is the bedrock of credible scientific research and efficient drug development. For pyrazole-based compounds and indeed any therapeutic candidate, a thorough understanding of the factors that can introduce variability is essential. By standardizing protocols, utilizing high-quality reagents, and employing orthogonal assay methods for validation, researchers can ensure the generation of robust and reliable data. This commitment to experimental rigor will ultimately accelerate the translation of promising compounds from the laboratory to the clinic.

References

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  • Goldstein, D. M., et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. 2006. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. 2021. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 25(20), 4785. 2020. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. 2022. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazoline-Based Hydroxamic Acid Derivatives as Aminopeptidase N (APN) Inhibitors. Chemistry & Biodiversity, 15(3), e1700490. 2018. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 26(21), 6601. 2021. [Link]

  • Reported examples of pyrazoles as anticancer agents with different... - ResearchGate. Accessed February 14, 2026. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 10(42), 25035–25046. 2020. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 261, 115816. 2024. [Link]

  • (PDF) Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. ResearchGate. Accessed February 14, 2026. [Link]

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  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(1), M1328. 2022. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. Accessed February 14, 2026. [Link]

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  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(11), 5892. 2022. [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Profile: Understanding the Inherent Risks

The structure of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine suggests several potential hazards that inform our PPE selection. Aromatic amines as a class can be skin and eye irritants, and some have been shown to have more significant systemic effects upon absorption.[1][2] The pyrazole core, while a common scaffold in pharmaceuticals, can also present toxicological concerns.[3] Furthermore, the presence of fluorine atoms necessitates careful handling, as halogenated organic compounds require specific disposal procedures.[4] Given these characteristics, we must assume the compound is, at a minimum, harmful if swallowed and a skin and eye irritant.[5][6][7]

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety strategies involve engineering and administrative controls that minimize exposure in the first place.

Control LevelExamples
Engineering Controls - Working within a certified chemical fume hood to control inhalation exposure. - Utilizing process enclosures for dusty procedures.[8]
Administrative Controls - Establishing clear standard operating procedures (SOPs) for handling the compound. - Providing comprehensive training on the potential hazards and emergency procedures.[2] - Ensuring eyewash stations and safety showers are readily accessible.
Personal Protective Equipment - The final barrier between the researcher and the chemical hazard.

Essential Personal Protective Equipment: A Detailed Protocol

Based on the analysis of similar chemical structures, the following PPE is recommended for all procedures involving 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Skin and Body Protection: The First Barrier

Your primary defense against dermal exposure is a combination of appropriate gloves and a lab coat.

  • Gloves: The choice of glove material is critical. Nitrile rubber gloves are a common and effective choice for many laboratory chemicals.[9][10] For aromatic amines, studies have shown that breakthrough times can vary between different glove materials.[11] It is imperative to use gloves with a minimum thickness of 0.11 mm and to double-glove when handling the pure compound or concentrated solutions.[9] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[12]

  • Lab Coat: A flame-resistant or 100% cotton lab coat is mandatory to protect against splashes and spills.[12] The lab coat should be fully buttoned with the sleeves rolled down.

  • Full Body Protection: For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or a full-body suit should be worn over the lab coat.[5][8]

Eye and Face Protection: Shielding Your Vision

Chemical splashes can cause severe and irreversible eye damage.

  • Safety Glasses: At a minimum, safety glasses with side shields must be worn at all times in the laboratory.[10][12]

  • Chemical Goggles: For procedures involving the potential for splashing or the handling of powders that could become airborne, chemical splash goggles are required.[2][10]

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[9][13]

Respiratory Protection: Guarding Against Inhalation

The inhalation of chemical dusts or vapors can lead to respiratory irritation and systemic toxicity.

  • Work in a Fume Hood: All manipulations of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine that could generate dust or aerosols must be conducted in a certified chemical fume hood.[8][9]

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[2][10] The selection and use of respirators must be done in accordance with a comprehensive respiratory protection program.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. The following step-by-step procedures are critical for minimizing exposure.

G cluster_donning PPE Donning Sequence A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Goggles or Face Shield B->C D 4. Gloves (Double-glove if necessary) C->D

Caption: Recommended sequence for removing PPE to avoid cross-contamination.

Disposal Plan:

  • Contaminated PPE: All disposable PPE, including gloves, should be considered contaminated waste and disposed of in a designated hazardous waste container. [9][13]* Chemical Waste: Unused 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine and any solutions containing it must be disposed of as hazardous chemical waste. [4]Given the presence of fluorine, it should be collected in a container for halogenated organic waste. [3]Never dispose of this compound down the drain or in regular trash. [4]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. [5]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [9]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. [9]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [5] By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, ensuring that the pursuit of scientific discovery is conducted with the utmost regard for personal and environmental safety.

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